![molecular formula C13H17NO7 B2586311 3,4,5-Trimetoxibenzoato de metilo 2-[(metoxicarbonil)amino] CAS No. 400070-04-4](/img/structure/B2586311.png)

3,4,5-Trimetoxibenzoato de metilo 2-[(metoxicarbonil)amino]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

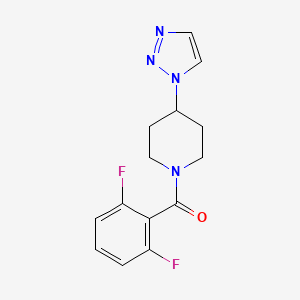

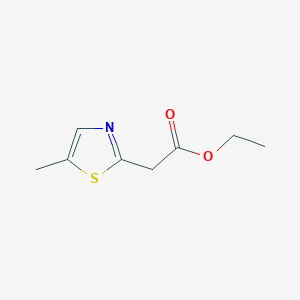

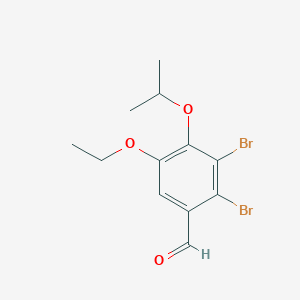

“Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate” is a chemical compound with the molecular formula C13H17NO7 . It is also known as “3,4,5-Trimethoxybenzoic acid, methyl ester” and "Methyl tri-O-methylgallate" . The compound has a molecular weight of 299.277 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Aplicaciones Científicas De Investigación

- El 3,4,5-trimetoxiantoanilato de metilo se emplea como un bloque de construcción en la síntesis química. Los investigadores lo utilizan para crear moléculas más complejas al incorporar sus grupos funcionales en estructuras más grandes .

- En biología celular, el 3,4,5-trimetoxiantoanilato de metilo se utiliza para evaluar la viabilidad celular. Sirve como un indicador del potencial redox. Las células metabolizan el MTT (3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio bromuro) soluble en agua en formazán púrpura insoluble, que puede cuantificarse mediante la medición de la densidad óptica .

- La investigación ha explorado la actividad antitubulina de los derivados de 3,4,5-trimetoxiantoanilato de metilo. Estos compuestos causan el arresto del ciclo celular en la fase G2/M, convirtiéndolos en candidatos potenciales para la terapia contra el cáncer .

- Los científicos investigan la transferencia de energía entre el 3,4,5-trimetoxiantoanilato de metilo (como donante) y otras moléculas (aceptores). Técnicas como la espectroscopia de fluorescencia sincrónica revelan cambios estructurales en las proteínas al interactuar con este compuesto .

- Durante la optimización de los agentes antimaláricos, se han sintetizado derivados de 3,4,5-trimetoxibenzoato de metilo. Estos intermediarios juegan un papel en el desarrollo de nuevos fármacos antimaláricos .

Síntesis química

Ensayos de viabilidad celular

Agentes antitubulina

Estudios de transferencia de energía

Derivados antimaláricos

Mecanismo De Acción

Target of Action

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is a derivative of methyl 3,4,5-trimethoxybenzoate Related compounds, such as gallic acid and methyl gallates, are known to have significant biological activities .

Mode of Action

It’s worth noting that related compounds are known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures .

Biochemical Pathways

Related compounds are known to impact the degradation of key biomolecules including dna, lipids, enzymes, and proteins .

Result of Action

Related compounds are known to protect against the degradation of key biomolecules, which has been linked to degenerative diseases such as aging, cancer, alzheimer’s, and diabetes .

Análisis Bioquímico

Biochemical Properties

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant . This interaction helps in scavenging free radicals and protecting cells from oxidative damage . Additionally, it may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms . This upregulation helps in enhancing the cell’s ability to combat oxidative stress. Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, it can activate enzymes that are part of the antioxidant defense system, enhancing the cell’s ability to neutralize reactive oxygen species . These binding interactions and enzyme modulations result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained upregulation of antioxidant genes, providing prolonged protection against oxidative stress .

Dosage Effects in Animal Models

The effects of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced antioxidant defense and reduced inflammation . At higher doses, it may cause toxic or adverse effects . For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the oxidative stress response . For example, it may enhance the activity of superoxide dismutase and catalase, enzymes that play a crucial role in neutralizing reactive oxygen species . This interaction helps in maintaining the balance of metabolites and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes . This efficient transport and distribution ensure that the compound reaches its target sites within the cell, exerting its biochemical effects .

Subcellular Localization

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is localized in specific subcellular compartments, which influences its activity and function . It may be directed to the mitochondria, where it can enhance the organelle’s antioxidant capacity . Additionally, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors . The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments .

Propiedades

IUPAC Name |

methyl 3,4,5-trimethoxy-2-(methoxycarbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c1-17-8-6-7(12(15)20-4)9(14-13(16)21-5)11(19-3)10(8)18-2/h6H,1-5H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIACYYUWRAZSCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2586234.png)

![2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2586249.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2586251.png)